molecular formula C17H13N3O3S B3462057 2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B3462057
M. Wt: 339.4 g/mol
InChI Key: WJSNREMUFAPQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is an organic compound that features a nitrophenyl group, a phenylthiazole moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position.

    Coupling Reaction: The nitrophenyl derivative is then coupled with the thiazole derivative through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Oxidation: The phenylthiazole moiety can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Reduction: 2-(2-aminophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenylthiazole moiety.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the nitrophenyl and thiazole groups. These functionalities are known to interact with biological targets, potentially leading to therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for drug development. The nitrophenyl group can be modified to enhance pharmacokinetic properties, while the thiazole ring can interact with various biological receptors.

Industry

In materials science, this compound could be used in the development of novel polymers or as a precursor for dyes and pigments due to its aromatic structure and functional groups.

Mechanism of Action

The exact mechanism of action would depend on the specific application. For instance, if used as an antimicrobial agent, the nitrophenyl group might interact with bacterial enzymes, disrupting their function. The thiazole ring could bind to specific receptors or enzymes, inhibiting their activity. The acetamide linkage provides stability and can influence the compound’s overall bioavailability and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-nitrophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group on the thiazole ring.

    2-(2-nitrophenyl)-N-(4-phenyl-1,3-oxazol-2-yl)acetamide: Similar structure but with an oxazole ring instead of a thiazole ring.

    2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to the combination of its nitrophenyl and phenylthiazole moieties, which provide a balance of electronic and steric properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses. Its specific functional groups allow for targeted modifications, enhancing its utility in scientific research and industrial applications.

Properties

IUPAC Name

2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-16(10-13-8-4-5-9-15(13)20(22)23)19-17-18-14(11-24-17)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSNREMUFAPQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.